molecular formula C16H19ClN2O B037553 N-(1-Naphthylacetyl)piperazine CAS No. 115043-25-9

N-(1-Naphthylacetyl)piperazine

Cat. No. B037553
M. Wt: 290.79 g/mol
InChI Key: FZTHQFULUIGZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthylacetyl)piperazine, also known as NAP, is a novel compound that has been extensively studied for its potential therapeutic applications. NAP belongs to the class of compounds known as piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of N-(1-Naphthylacetyl)piperazine is not fully understood, but it is thought to act through multiple pathways. N-(1-Naphthylacetyl)piperazine has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. N-(1-Naphthylacetyl)piperazine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. N-(1-Naphthylacetyl)piperazine has also been shown to inhibit the JNK pathway, which is involved in apoptosis.

Biochemical And Physiological Effects

N-(1-Naphthylacetyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and growth. N-(1-Naphthylacetyl)piperazine has also been shown to reduce oxidative stress and inflammation, which are involved in various disease conditions. In addition, N-(1-Naphthylacetyl)piperazine has been shown to improve mitochondrial function and reduce apoptosis.

Advantages And Limitations For Lab Experiments

N-(1-Naphthylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. N-(1-Naphthylacetyl)piperazine has also been shown to be safe and well-tolerated in animal studies. However, there are some limitations to using N-(1-Naphthylacetyl)piperazine in lab experiments. The exact mechanism of action of N-(1-Naphthylacetyl)piperazine is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(1-Naphthylacetyl)piperazine. One area of research is to further investigate the mechanism of action of N-(1-Naphthylacetyl)piperazine and its effects on various disease conditions. Another area of research is to develop more potent and selective analogs of N-(1-Naphthylacetyl)piperazine with improved pharmacological properties. In addition, more research is needed to determine the safety and efficacy of N-(1-Naphthylacetyl)piperazine in humans, and to develop novel therapeutic applications for N-(1-Naphthylacetyl)piperazine in various disease conditions.
Conclusion:
In conclusion, N-(1-Naphthylacetyl)piperazine is a novel compound with potential therapeutic applications in various disease conditions. It has been extensively studied for its neuroprotective, anti-inflammatory, and anti-cancer properties. N-(1-Naphthylacetyl)piperazine has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in humans. There are several future directions for research on N-(1-Naphthylacetyl)piperazine, including further investigation of its mechanism of action and development of more potent and selective analogs.

Synthesis Methods

The synthesis of N-(1-Naphthylacetyl)piperazine involves the reaction of 1-naphthylacetic acid with piperazine in the presence of a coupling reagent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

N-(1-Naphthylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. N-(1-Naphthylacetyl)piperazine has been studied in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury, where it has been shown to improve cognitive function and reduce neuronal damage. N-(1-Naphthylacetyl)piperazine has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(1-Naphthylacetyl)piperazine has been shown to have anti-cancer properties, where it inhibits the growth of cancer cells and induces apoptosis.

properties

CAS RN

115043-25-9

Product Name

N-(1-Naphthylacetyl)piperazine

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-naphthalen-1-yl-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C16H18N2O.ClH/c19-16(18-10-8-17-9-11-18)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7,17H,8-12H2;1H

InChI Key

FZTHQFULUIGZST-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC3=CC=CC=C32.Cl

synonyms

DQ 2777
DQ-2777
N-(1-naphthylacetyl)piperazine

Origin of Product

United States

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